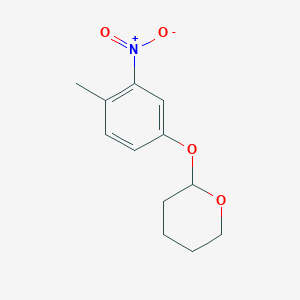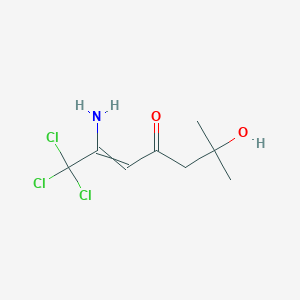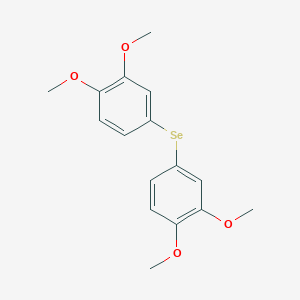
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene is an organoselenium compound characterized by the presence of a selenium atom bonded to two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene typically involves the reaction of 3,4-dimethoxyphenylselenium chloride with 1,2-dimethoxybenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene
- 4-(3,4-Dimethoxyphenyl)thio-1,2-dimethoxybenzene
- 4-(3,4-Dimethoxyphenyl)tellanyl-1,2-dimethoxybenzene
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. Selenium’s ability to undergo redox reactions and its role in biological systems make this compound particularly interesting for research in antioxidant and therapeutic applications.
Propriétés
Numéro CAS |
117402-69-4 |
|---|---|
Formule moléculaire |
C16H18O4Se |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)selanyl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Se/c1-17-13-7-5-11(9-15(13)19-3)21-12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3 |
Clé InChI |
JFTJYGGFEVAISZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[Se]C2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



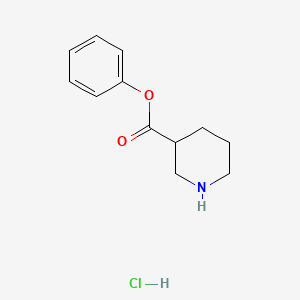
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
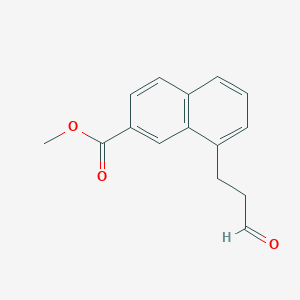
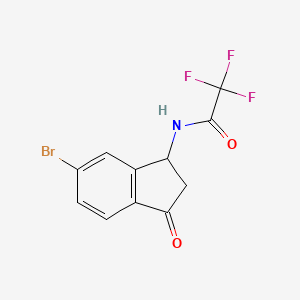
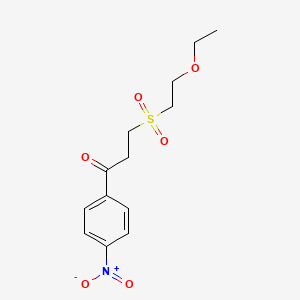
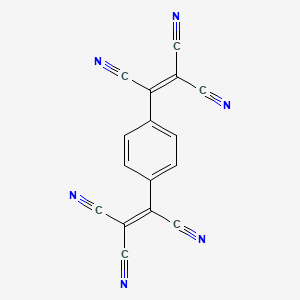
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
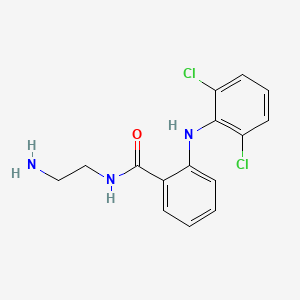
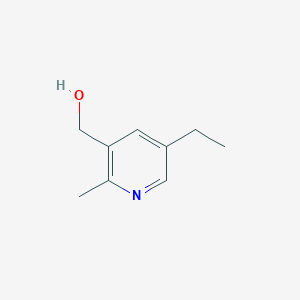

![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)
